
Methyl 2-(3-carbamothioylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-carbamothioylphenyl)acetate” is a chemical compound with the CAS Number: 2580237-58-5 . It has a molecular weight of 209.27 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Catalysis
Methyl 2-(3-carbamothioylphenyl)acetate plays a role in various synthetic pathways, including the synthesis of drug intermediates through reactions such as the Grignard reaction. This process involves the conversion of raw materials into valuable intermediates with improved yield, exemplifying the compound's relevance in drug development and organic synthesis courses to enhance experimental skills (W. Min, 2015) Consensus.
Ionic Liquids and Solubility
The compound finds application in the realm of ionic liquids, particularly in the synthesis of trisubstituted imidazoles under ultrasonic irradiation, showcasing an efficient, room-temperature process without the need for harmful catalysts. This method is notable for its high yields and simplicity, providing a greener alternative to traditional synthesis methods (Hongjun Zang et al., 2010) Consensus.
Photovoltaic Efficiency and Non-Linear Optical Properties
Research into the photovoltaic efficiency and non-linear optical (NLO) properties of bioactive benzothiazolinone acetamide analogs, which are related to this compound, has demonstrated their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and favorable energy of electron injection, indicating their suitability for photovoltaic applications (Y. Mary et al., 2020) Consensus.
Cross-Coupling Reactions
The use of this compound in cross-coupling reactions is highlighted by its role in the synthesis of various organic compounds. For instance, palladium(0) catalyzed synthesis of substituted aniline derivatives through Suzuki cross-coupling reactions demonstrates the compound's utility in creating molecules with diverse functional groups, offering insights into their reactivity and structural features (Komal Rizwan et al., 2021) Consensus.
Metabolic Conversion and Environmental Implications
The environmental and microbial interactions of related compounds, such as phenylmercuric acetate, underline the broader implications of using this compound and its derivatives. These studies reveal the metabolic pathways and transformations these compounds undergo in various ecosystems, contributing to our understanding of their environmental fate and impact (F. Matsumura et al., 1971) Consensus.
Safety and Hazards
The safety information for “Methyl 2-(3-carbamothioylphenyl)acetate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 2-(3-carbamothioylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZWHNBDYKIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)
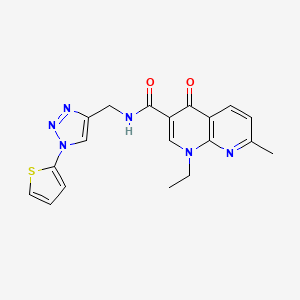
![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)
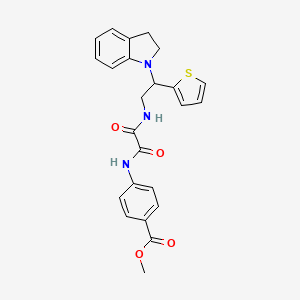
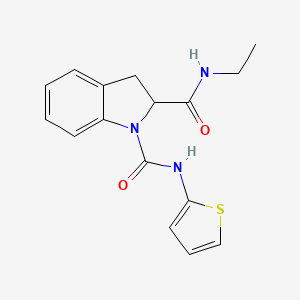
![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)
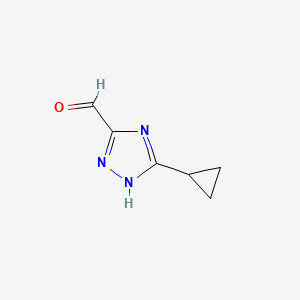
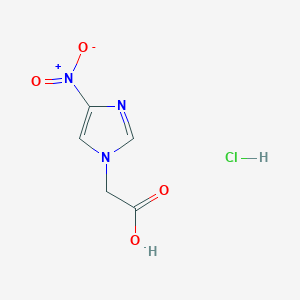
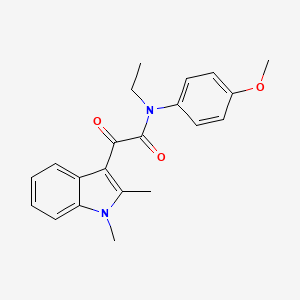
![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)
![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)
![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)